N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Properties
Molecular Formula |
C13H14N6OS |
|---|---|
Molecular Weight |
302.36 g/mol |
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide |
InChI |
InChI=1S/C13H14N6OS/c1-9-15-18-13(21-9)14-12(20)7-4-6-11-17-16-10-5-2-3-8-19(10)11/h2-3,5,8H,4,6-7H2,1H3,(H,14,18,20) |
InChI Key |
YBFDDCQZIMMSBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCCC2=NN=C3N2C=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.
Formation of the [1,2,4]triazolo[4,3-a]pyridine ring: This can be synthesized by the reaction of pyridine derivatives with hydrazine and subsequent cyclization.
Coupling of the two heterocyclic rings: This step involves the formation of a butanamide linker between the two heterocyclic rings, typically through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
The compound N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and agricultural sciences. This article explores its applications, synthesizing findings from diverse research studies and authoritative sources.
Medicinal Chemistry
The compound has been studied for its antimicrobial and anticancer properties. Research indicates that derivatives of thiadiazole compounds demonstrate significant activity against various pathogens and cancer cell lines.
Antimicrobial Activity
Several studies have reported that thiadiazole derivatives exhibit strong antibacterial and antifungal activities. For instance, derivatives similar to the compound have shown effectiveness against strains such as Staphylococcus aureus and Candida albicans .
Anticancer Activity
Research focused on related thiadiazole compounds has demonstrated potential anticancer effects. In vitro studies have shown that these compounds can inhibit the growth of cancer cells, including neuroblastoma and prostate cancer cell lines .
Agricultural Applications
Thiadiazole derivatives are also explored for their use as pesticides and herbicides . Their ability to disrupt biological processes in pests makes them valuable in crop protection strategies.
Pesticidal Properties
Studies have indicated that compounds with similar structures can act as effective pesticides due to their ability to inhibit key enzymatic pathways in insects . This property can lead to reduced pest populations while minimizing environmental impact compared to traditional pesticides.
Biological Research
The unique structural features of this compound make it an interesting subject for biological research. Investigations into its mechanism of action at the molecular level could provide insights into new therapeutic pathways.
Case Study 1: Anticancer Activity Evaluation
A study synthesized various derivatives of thiadiazole and tested their anticancer activities using MTT assays against multiple cancer cell lines. The results indicated that certain derivatives exhibited cytotoxicity comparable to established chemotherapeutic agents .
Case Study 2: Antimicrobial Testing
In another study, researchers evaluated the antimicrobial efficacy of thiadiazole derivatives against a panel of bacterial and fungal strains. The findings highlighted several compounds with promising activity, suggesting potential for development into new antimicrobial agents .
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide: can be compared with other heterocyclic compounds containing similar ring structures, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of heterocyclic rings and functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H13N7OS
- Molecular Weight : 273.34 g/mol
Anticancer Properties
Research has shown that compounds containing the triazolo and thiadiazole moieties exhibit potent anticancer activity. For instance, derivatives of triazolo[1,5-a]pyridine have been reported as selective inhibitors of TGF-β type I receptor kinase (ALK5), which is implicated in cancer progression. A study indicated that a closely related compound inhibited ALK5 with an IC50 of 0.013 μM in biochemical assays .
Table 1: Anticancer Activity of Related Compounds
| Compound | IC50 (μM) | Target |
|---|---|---|
| N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(triazolo)butanamide | TBD | ALK5 |
| EW-7197 | 0.013 | ALK5 |
| Other triazole derivatives | Varies | Various cancer cell lines |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Thiadiazole derivatives are known for their effectiveness against various bacterial strains. For example, a study highlighted the antibacterial activity of similar thiadiazole compounds against Gram-positive and Gram-negative bacteria . The minimum inhibitory concentrations (MIC) for some derivatives were found to be as low as 0.03–0.06 μg/mL against Staphylococcus aureus .
Table 2: Antimicrobial Activity Data
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(triazolo)butanamide | TBD | TBD |
| Thiadiazole derivative A | 0.03 | Staphylococcus aureus |
| Thiadiazole derivative B | 0.06 | Streptococcus pyogenes |
The biological activity of this compound is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival. For instance, the inhibition of TGF-β signaling can lead to reduced tumor growth and metastasis . Additionally, the interaction with bacterial enzymes may disrupt essential cellular processes in pathogens.
Case Studies
Several studies have explored the potential applications of thiadiazole and triazole derivatives in treating various diseases:
- Cancer Treatment : A study investigated the effects of a related compound on human lung cancer cell lines and reported significant reductions in cell viability at low concentrations.
- Infection Control : Another study focused on the antibacterial effects of thiadiazole derivatives against multi-drug resistant strains of bacteria and demonstrated promising results.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
